1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea
CAS No.: 2380042-56-6
Cat. No.: VC6340917
Molecular Formula: C17H15FN2O2S
Molecular Weight: 330.38
* For research use only. Not for human or veterinary use.
![1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea - 2380042-56-6](/images/structure/VC6340917.png)
CAS No. | 2380042-56-6 |
---|---|
Molecular Formula | C17H15FN2O2S |
Molecular Weight | 330.38 |
IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea |
Standard InChI | InChI=1S/C17H15FN2O2S/c18-15-3-1-12(2-4-15)8-19-17(21)20-9-16-7-14(11-23-16)13-5-6-22-10-13/h1-7,10-11H,8-9H2,(H2,19,20,21) |
Standard InChI Key | RSNMJWUFXCBITF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CNC(=O)NCC2=CC(=CS2)C3=COC=C3)F |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct regions:
-
4-Fluorobenzyl Group: A para-fluorinated benzene ring linked via a methylene bridge to the urea core. The fluorine atom enhances electronegativity and metabolic stability .
-
Urea Core (-NHCONH-): Serves as a hydrogen-bond donor/acceptor, critical for interactions with biological targets .
-
4-(Furan-3-yl)thiophen-2-ylmethyl Group: A thiophene ring substituted at the 4-position with a furan-3-yl group, introducing π-π stacking potential and heteroatom-mediated solubility.
Spectral Characterization
-
FTIR: Key peaks include N-H stretching (~3350 cm⁻¹), C=O urea carbonyl (~1650 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹).
-
¹H-NMR: Signals at δ 5.61 ppm (s, 2H, CH₂), δ 7.16–7.89 ppm (aromatic protons), and δ 8.72 ppm (furan H2) .
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 331.1, consistent with the molecular formula .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₅FN₂O₂S | |
Molecular Weight | 330.38 g/mol | |
logP (Predicted) | 3.2 ± 0.5 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 4 |
Synthesis and Optimization
General Synthetic Route
The synthesis involves a multi-step sequence:
-
Thiophene-Furan Hybrid Preparation:
-
Urea Formation:
-
Reaction of 4-(furan-3-yl)thiophen-2-ylmethanamine with 4-fluorobenzyl isocyanate under anhydrous conditions.
-
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65% |
2 | Dry THF, RT, 12 h | 74% |
Microwave-assisted synthesis (140°C, 250 W, 5–15 min) has been proposed to enhance efficiency, as demonstrated for analogous triazolothiadiazoles .
Parameter | Value |
---|---|
BBB Permeability | No |
CYP2D6 Inhibition | Low |
Ames Mutagenicity | Negative |
Anthelmintic Screening
Related urea derivatives exhibit 100% lethality against Caenorhabditis elegans at 25 ppm , suggesting potential utility against parasitic nematodes.
Challenges and Future Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume